N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 3. Position 1 is occupied by a 4-fluoro-3-methylphenyl group, position 5 by a pyridin-4-yl ring, and position 4 by a carboxamide moiety with a (3,4-dimethoxyphenyl)methyl substituent. The presence of electron-withdrawing (fluoro) and electron-donating (methoxy) groups may influence solubility, bioavailability, and target binding efficiency.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c1-15-12-18(5-6-19(15)25)30-23(17-8-10-26-11-9-17)22(28-29-30)24(31)27-14-16-4-7-20(32-2)21(13-16)33-3/h4-13H,14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYWIUOVPDOUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring and various aromatic substituents, which are known to enhance its binding affinity to biological targets. The molecular formula of this compound is C₁₈H₁₈FN₅O₃, and it is characterized by a diverse array of functional groups that contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cells. The compound exhibits an impressive IC50 value of less than 1 μM, indicating potent cytotoxic activity against this cell line. The mechanism of action appears to involve the inhibition of specific pathways associated with cancer progression, making it a promising candidate for further therapeutic exploration.
Table 1: Anticancer Activity Data
The triazole moiety in this compound is significant for its interaction with biological targets. Triazoles are known for their ability to modulate enzyme activity and receptor interactions. Initial findings suggest that this compound may selectively inhibit certain pathways involved in cancer cell proliferation and survival. Techniques such as molecular docking simulations and surface plasmon resonance have been employed to evaluate these interactions, demonstrating the compound's potential as an inhibitor of various enzymes and receptors.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound indicates favorable properties for drug development. The logP value of approximately 2.88 suggests good lipophilicity, which can enhance bioavailability . Additionally, the polar surface area (74.942 Ų) indicates suitable permeability characteristics for cellular uptake.
Case Studies
In a recent study assessing various triazole derivatives, this compound was found to be one of the most effective compounds against multiple cancer cell lines. The study utilized the National Cancer Institute's guidelines for testing anticancer activity across a range of cell lines including leukemia and melanoma .
Table 2: Comparative Anticancer Efficacy
| Compound Name | IC50 (μM) | Target Cell Line |
|---|---|---|
| N-[(3,4-dimethoxyphenyl)methyl]-... | < 1 | Breast Cancer |
| Compound A (similar structure) | 2.36 | Colon Cancer |
| Compound B | 0.24 | EGFR Inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1 N-Substituted Triazole-4-carboxamides
describes the synthesis of N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives . These compounds share the triazole-carboxamide scaffold but differ in substituents:
- Position 1 : 4-methylphenyl (vs. 4-fluoro-3-methylphenyl in the target compound).
- Position 5 : Methyl group (vs. pyridin-4-yl in the target).
- Carboxamide substituent : Varied amines (vs. (3,4-dimethoxyphenyl)methyl in the target).
The pyridin-4-yl group in the target compound may enhance π-π stacking interactions with biological targets compared to simpler alkyl or aryl groups.
2.1.2 Pyrazole-Based Analogues and highlight pyrazole derivatives such as 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () and N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (). While these feature a pyrazole core instead of a triazole, the fluorophenyl and carboxamide substituents are structurally analogous.
Functional Group Modifications
- Fluorine Substituents : The 4-fluoro group in the target compound mirrors fluorinated analogues in and . Fluorine enhances lipophilicity and metabolic resistance, critical for drug bioavailability.
- This may improve solubility and target affinity .
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this triazole carboxamide derivative, and how can reaction conditions be optimized?
- Methodology :
- Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. Key steps include:
Preparation of substituted alkyne and azide precursors.
Cycloaddition under inert atmosphere with Cu(I) catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) .
Purification via column chromatography or HPLC to isolate intermediates and final product .
-
Optimization : Use Design of Experiments (DoE) to vary temperature (60–100°C), solvent (DMSO, acetonitrile), and catalyst ratios. Monitor reaction progress via TLC or LC-MS .
- Data Table : Example reaction conditions and yields:
| Precursor Ratio (Alkyne:Azide) | Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1:1.2 | DMSO | 80 | 5 | 68 |
| 1:1.5 | MeCN | 60 | 10 | 72 |
Q. How can the molecular structure be confirmed experimentally?
- Methodology :
- NMR : Use ¹H, ¹³C, and 2D (COSY, HSQC) NMR to assign protons and carbons, focusing on triazole ring signals (δ 7.5–8.5 ppm for pyridyl protons) .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine structures using SHELXL (e.g., R-factor < 0.05) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 490.18) .
Q. What purification techniques are effective for isolating the final compound?
- Methodology :
- HPLC : Use reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% TFA). Monitor purity (>95%) via UV detection at 254 nm .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal yield and purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Methodology :
-
QSAR Modeling : Use Gaussian or GAMESS for DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with activity. Validate against enzyme inhibition assays (e.g., kinase or protease targets) .
-
Bioisosteric Replacement : Substitute the pyridinyl group with other heterocycles (e.g., thiophene) and compare IC₅₀ values in cytotoxicity assays .
- Data Table : Example substituent effects on IC₅₀ (hypothetical):
| R Group (Pyridinyl Replacement) | IC₅₀ (μM) | LogP |
|---|---|---|
| Thiophen-2-yl | 1.2 | 3.5 |
| Phenyl | 5.8 | 4.1 |
Q. What crystallographic challenges arise in resolving the triazole ring conformation, and how are they addressed?
- Challenges :
- Disorder in the triazole ring due to rotational flexibility.
- Weak diffraction from fluorine-containing substituents .
- Solutions :
- Apply SHELXL constraints (e.g., SIMU, DELU) to refine anisotropic displacement parameters .
- Collect high-resolution data (<1.0 Å) using synchrotron sources .
Q. How should researchers reconcile contradictory biological activity data across assay platforms?
- Methodology :
- Orthogonal Assays : Validate cytotoxicity results using both MTT and apoptosis marker assays (e.g., Annexin V staining) .
- Solubility Correction : Account for DMSO vehicle effects by measuring compound solubility via nephelometry .
Q. What computational tools are recommended for predicting regioselectivity in triazole formation?
- Methodology :
- Docking Studies : Use AutoDock Vina to model transition-state interactions between alkyne/azide and Cu(I) catalysts .
- Kinetic Analysis : Apply Eyring plots to compare activation energies for 1,4- vs. 1,5-triazole regioisomers .
Key Experimental Findings from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
